(Oxan-4-ylmethyl)boronic acid
Description
Properties
IUPAC Name |
oxan-4-ylmethylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c8-7(9)5-6-1-3-10-4-2-6/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONRZMBCYWOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCOCC1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239161 | |
| Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350513-18-6 | |
| Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350513-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[(Tetrahydro-2H-pyran-4-yl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an organolithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the production of boronic acids, including (Oxan-4-ylmethyl)boronic acid, often involves large-scale reactions using similar organometallic reagents and boric esters. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: (Oxan-4-ylmethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (Oxan-4-ylmethyl)boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.
Major Products:
Suzuki-Miyaura Coupling Products: The major products are biaryl compounds or conjugated systems of alkenes and styrenes.
Oxidation Products: Boronic esters or borates.
Reduction Products: Boranes.
Scientific Research Applications
(Oxan-4-ylmethyl)boronic acid and its derivatives have diverse applications in chemistry, biology, medicine, and industry . Boronic acids, in general, possess anticancer, antibacterial, and antiviral activities, and can be used as sensors and delivery systems .
Scientific Research Applications
(Oxan-4-ylmethyl)boronic acid is used as a building block in the synthesis of complex molecules, in the development of new materials and catalysts, and as a bioactive compound.
Boronic Acids in Medicinal Chemistry Boronic acids have বোর্ধ been studied for various activities, including anticancer, antibacterial, and antiviral properties. They are also used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .
Reactions Boronic acid is stable, generally non-toxic, and easily synthesized, making it useful in synthetic reactions such as metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Organoboron compounds are also used as intermediates in organic chemistry reactions. They are notably used in the cross-coupling metal-catalyzed Suzuki–Miyaura reaction to form new C-C bonds .
Related Compounds and their applications
- Bortezomib: Bortezomib, also known as Velcade, was the first boronic acid-containing drug approved by the FDA in 2003 and by the European Medicines Agency (EMA) in 2004. It is a proteasome inhibitor used for the treatment of multiple myeloma .
- Ixazomib: Ixazomib is an N-dipeptidyl boronic acid also used for the treatment of multiple myeloma, sharing the same mechanism as bortezomib .
- Vaborbactam: Vaborbactam is a cyclic boronic acid and a β-lactamase inhibitor, used with antibiotics to treat urinary, abdominal, and lung infections .
- QPX7728: QPX7728 is a cyclic boronic acid that exhibits a broad spectrum of inhibition, including class B and class D enzymes. It is effective against multidrug-resistant Gram-negative bacterial infections and can be administered intravenously or orally .
- N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide: Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Data Table
Case Studies
- Combination therapy with bortezomib in advanced-stage aggressive lymphomas: A study combined CHOP with bortezomib to overcome drug resistance induced by pro-apoptotic proteins BAX and BCL-XS .
- Combination therapy with ixazomib for the treatment of sarcoma: A study aimed to establish a safe and tolerable dose combination of selinexor and ixazomib for treating certain types of advanced sarcoma .
- Discovery of Novel Imidazopyridine GSK-3β Inhibitors: Boronic acids are used in Suzuki coupling reactions to create novel GSK-3β inhibitors .
- Synthesis and Evaluation: A study synthesized a series of benzamide derivatives, including those with trifluoromethyl substitutions and evaluated their cytotoxicity against A-549 and MCF-7 cell lines, with some showing activity comparable to Doxorubicin.
- Molecular Docking Studies: Computational studies suggested favorable binding interactions between synthesized compounds and target proteins involved in cancer proliferation pathways, supporting the potential of this compound as a lead compound for further development.
Mechanism of Action
The mechanism of action of (Oxan-4-ylmethyl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond . The boronic acid group can also interact with diols to form cyclic boronate esters, which is the basis for its use in sensing applications .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters
*Experimental pKa values vary with methodology; †Estimated based on aliphatic substituent effects ; ‡Inferred from oxane’s hydrophilicity.
- pKa and Reactivity : The oxane ring’s electron-donating effects likely lower the pKa compared to aromatic derivatives like phenylboronic acid (pKa ~9), enhancing reactivity at physiological pH (7.4) . This contrasts with 4-MCPBA (pKa >10), which is less effective in physiological environments .
Biological Activity
(Oxan-4-ylmethyl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of (Oxan-4-ylmethyl)boronic acid, focusing on its therapeutic potential, mechanisms of action, and applications in medicinal chemistry.
(Oxan-4-ylmethyl)boronic acid features a boron atom bonded to an oxan-4-ylmethyl group, which contributes to its unique reactivity and biological properties. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications.
Biological Activities
Research indicates that boronic acids, including (Oxan-4-ylmethyl)boronic acid, exhibit several biological activities:
-
Anticancer Activity :
- Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boronate, is used in multiple myeloma treatment.
- Studies suggest that derivatives of boronic acids can enhance the efficacy of existing anticancer drugs by modifying their pharmacokinetic properties .
- Antibacterial and Antiviral Properties :
- Enzyme Inhibition :
The mechanisms through which (Oxan-4-ylmethyl)boronic acid exerts its biological effects include:
- Covalent Bond Formation : The boron atom can form covalent bonds with hydroxyl groups on amino acids (e.g., serine and threonine), leading to irreversible inhibition of target enzymes .
- Receptor Modulation : Some studies suggest that boronic acids can modulate receptor activity, potentially influencing signaling pathways involved in cell proliferation and survival .
Case Studies
Several studies have investigated the biological activity of boronic acid derivatives:
- Antioxidant Activity : A study evaluated a novel boronic ester derived from phenyl boronic acid and quercetin, demonstrating significant antioxidant properties with an IC50 value of 0.11 µg/mL . This suggests potential applications in formulations aimed at oxidative stress-related conditions.
- Cytotoxicity Against Cancer Cells : The same study reported a high cytotoxic effect on MCF-7 cancer cells with an IC50 value of 18.76 µg/mL, indicating that (Oxan-4-ylmethyl)boronic acid derivatives may be promising candidates for cancer therapy .
- Enzyme Inhibition Studies : Research has shown that certain boronic acids exhibit potent inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (Oxan-4-ylmethyl)boronic acid, and what challenges arise during purification?
- Methodological Answer : Synthesis typically involves stepwise approaches due to the reactivity of boronic acids. Protecting groups (e.g., pinacol esters) are often used to stabilize the boronic acid moiety during intermediate steps. For example, aromatic boronic acids are synthesized via Miyaura borylation or palladium-catalyzed cross-coupling reactions . Aliphatic derivatives like (Oxan-4-ylmethyl)boronic acid may require alkylation of oxane (tetrahydropyran) precursors followed by boronation. Post-synthesis, purification is challenging due to boronic acid hydration/cyclization; techniques like derivatization with diols (e.g., 2,5-dihydroxybenzoic acid) improve MALDI-MS analysis .
Q. Which analytical techniques are most effective for characterizing (Oxan-4-ylmethyl)boronic acid and its derivatives?
- Methodological Answer :
- Mass Spectrometry : MALDI-MS with on-plate esterification (e.g., using 2,5-dihydroxybenzoic acid) prevents boroxine formation and enables sequencing of peptide boronic acids .
- NMR Spectroscopy : B NMR is critical for verifying boronic acid identity and monitoring esterification/dehydration .
- X-ray Crystallography : Co-crystallization with diols (e.g., sugars) confirms binding conformations .
Advanced Research Questions
Q. How do structural modifications of (Oxan-4-ylmethyl)boronic acid influence its binding kinetics with diol-containing biomolecules?
- Methodological Answer : Binding kinetics can be studied via stopped-flow fluorescence assays . For example:
Q. What strategies are used to incorporate (Oxan-4-ylmethyl)boronic acid into drug candidates targeting proteases or glycoproteins?
- Methodological Answer :
- Proteasome Inhibition : Boronic acids mimic peptide substrates, forming covalent bonds with catalytic threonine residues (e.g., Bortezomib) . Rational design involves molecular docking to optimize binding pocket interactions.
- Glycoprotein Targeting : Surface plasmon resonance (SPR) assays evaluate selectivity for glycoproteins (e.g., RNase B vs. RNase A). Buffer optimization (e.g., pH 8.5 borate buffer) minimizes non-specific interactions .
Q. How can (Oxan-4-ylmethyl)boronic acid be integrated into stimuli-responsive polymers or hydrogels for biomedical applications?
- Methodological Answer :
- Hydrogel Design : Copolymerize with acrylamide monomers; boronic acid-diol crosslinking enables glucose-responsive swelling .
- Material Stability : Thermogravimetric analysis (TGA) assesses thermal stability; oxane moieties may enhance flame retardancy by forming boron-oxygen networks during decomposition .
Q. How should researchers address contradictory data in boronic acid-diol binding studies, such as unexpected selectivity or affinity?
- Methodological Answer :
- Secondary Interactions : SPR studies show that cationic residues (e.g., lysine) in glycoproteins can cause false positives. Use competitive assays with free diols (e.g., sorbitol) to validate specificity .
- Buffer Effects : Phosphate buffers compete with diols for boronic acid binding; switch to HEPES or Tris buffers for accurate measurements .
Q. What role does (Oxan-4-ylmethyl)boronic acid play in developing covalent adaptable materials or flame retardants?
- Methodological Answer :
- Adaptable Networks : Incorporate into poly(ethylene glycol) hydrogels; visible-light-induced isomerization of azobenzene-boronic acid hybrids enables dynamic stiffness tuning .
- Flame Retardancy : TGA reveals that boronic acids with aromatic backbones (e.g., phenylboronic acid) char at lower temperatures, forming protective boron oxide layers. Aliphatic variants like (Oxan-4-ylmethyl)boronic acid may require blending with phosphorous additives for synergistic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
